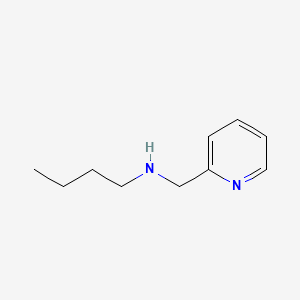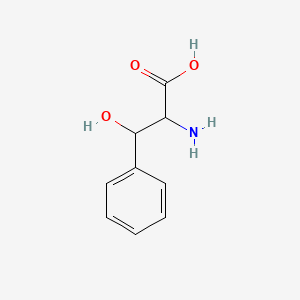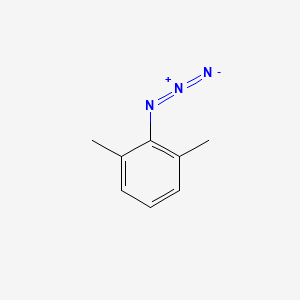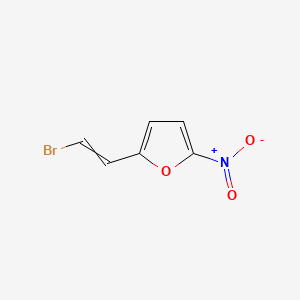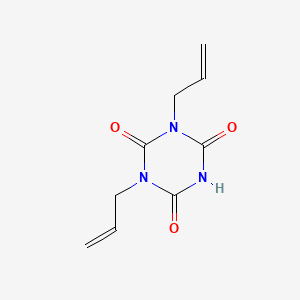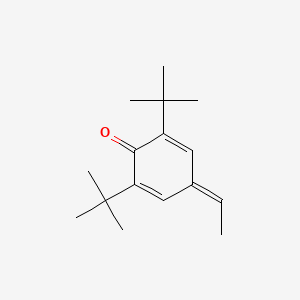
3,4,5-三甲基吡啶
描述
3,4,5-Trimethylpyridine, also known as Collidine, is a trimethyl derivative of pyridine . Its chemical properties resemble those of pyridine, although the presence of the methyl groups may prohibit some of the more straightforward reactions . The CAS Number of 3,4,5-Trimethylpyridine is 20579-43-5 .
Synthesis Analysis
The synthesis of 3,4,5-Trimethylpyridine involves several steps. One method involves a reaction with α, β-unsaturated carbonyl compounds and propargylic amine/propargylic amine hydrochloride in DMF. This is followed by the addition of molecular sieves and NaHCO3 at room temperature under an argon atmosphere . Another method involves the condensation of ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmalonate to give 4-hydroxy-3,5,6-trimethyl-2 (1H)-pyridone .
Molecular Structure Analysis
The molecular formula of 3,4,5-Trimethylpyridine is C8H11N . Its molecular weight is 121.18 .
Chemical Reactions Analysis
In the presence of copper nitrate, hydrothermal reactions of 2,3,5-trimethylpyridine yielded two pyridinecarboxylates, 3,5-dimethyl-2-pyridinecarboxylate and 3-methyl-2,5-pyridine dicarboxylate .
Physical And Chemical Properties Analysis
3,4,5-Trimethylpyridine is a powder with a melting point of 34-35 degrees Celsius .
科学研究应用
Synthesis of Bioactive Ligands
3,4,5-Trimethylpyridine: is used in the synthesis of Schiff bases, which act as bioactive ligands. These compounds exhibit a range of physiological effects and are considered important in numerous metabolic reactions. They are particularly significant in medicinal chemistry due to their antibacterial, antiviral, antitubercular, antifungal, and anticancer activities .
Chemosensors Development
This compound is instrumental in developing chemosensors for the qualitative and quantitative detection of specific ions in various environmental and biological media. Pyridine derivatives, including 3,4,5-Trimethylpyridine , have shown strong binding abilities towards various cations and anions, which is crucial for ion recognition .
Pharmaceutical Research
In pharmaceuticals, 3,4,5-Trimethylpyridine serves as a precursor for drug design and development. Its derivatives are widely used in creating drugs that target a broad spectrum of diseases, leveraging its versatile pharmacophore group .
Agrochemical Production
The compound’s derivatives are also used as precursors in the production of agrochemicals. Their role in synthesizing pesticides and herbicides is vital for enhancing agricultural productivity and managing pests effectively .
Material Science
In material science, 3,4,5-Trimethylpyridine is utilized for its optical properties. It can be used in the creation of materials that require specific light absorption or emission characteristics .
Analytical Chemistry
Due to its unique properties, 3,4,5-Trimethylpyridine is used in analytical chemistry as a solvent and reagent. It facilitates various types of reactions, including nucleophilic and electrophilic substitution, which are essential in chemical analysis .
Environmental Monitoring
The compound’s derivatives are employed in environmental monitoring equipment. They can detect and measure the presence of harmful substances in the air, water, and soil, contributing to environmental protection efforts .
Nanotechnology
3,4,5-Trimethylpyridine: is explored in nanotechnology for the synthesis of nanomaterials. Its derivatives can be used to create nanostructures with specific chemical and physical properties for advanced applications .
安全和危害
属性
IUPAC Name |
3,4,5-trimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-6-4-9-5-7(2)8(6)3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMUWBCBVPWJPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174584 | |
| Record name | 3,4,5-Trimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethylpyridine | |
CAS RN |
20579-43-5 | |
| Record name | 3,4,5-Trimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20579-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trimethylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020579435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Trimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-TRIMETHYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I63U704A6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 3,4,5-Trimethylpyridine be synthesized?
A: While not directly addressing 3,4,5-Trimethylpyridine, the research paper "Mechanism of heterocyclic ring expansions. Part V. Base-catalysed rearrangement of 2-dichloromethyl-2,5-dimethyl-2H-pyrrole and related compounds" [] describes a novel synthesis method for substituted pyridines. This method involves a base-catalyzed rearrangement of dichloromethyl-2H-pyrroles. For example, reacting 2-dichloromethyl-2,3,4,5-tetramethyl-2H-pyrrole with sodium ethoxide yields both 2-ethoxymethyl-3,4,5-trimethylpyridine and 4-ethoxymethyl-2,3,5-trimethylpyridine []. This reaction pathway suggests a potential route for synthesizing 3,4,5-Trimethylpyridine through modifications of the starting pyrrole derivative.
Q2: Are there any studies on the spectroscopic properties of trimethylpyridine derivatives?
A: Yes, although the provided research does not delve into the specifics of 3,4,5-Trimethylpyridine's spectroscopic properties, the paper "Vibrational and electronic circular dichroism studies on the axially chiral pyridine-N-oxide: trans-2,6-di-ortho-tolyl-3,4,5-trimethylpyridine-N-oxide" [] investigates a closely related compound. This study focuses on the vibrational and electronic circular dichroism (VCD and ECD) characteristics of a specific trimethylpyridine-N-oxide derivative. While not directly analyzing 3,4,5-Trimethylpyridine, this research highlights the application of spectroscopic techniques to understand the structural and electronic properties of similar pyridine derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



